molecular formula C8H11NO2S B6168539 (3,4-dimethoxypyridin-2-yl)methanethiol CAS No. 179116-74-6

(3,4-dimethoxypyridin-2-yl)methanethiol

Cat. No.: B6168539
CAS No.: 179116-74-6
M. Wt: 185.2
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Description

(3,4-dimethoxypyridin-2-yl)methanethiol is an organic compound with the molecular formula C8H11NO2S and a molecular weight of 185.24 g/mol It is characterized by the presence of a pyridine ring substituted with two methoxy groups at the 3 and 4 positions and a methanethiol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dimethoxypyridin-2-yl)methanethiol typically involves the reaction of 3,4-dimethoxypyridine with a thiolating agent under controlled conditions. One common method involves the use of methanethiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the thiol group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,4-dimethoxypyridin-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid.

    Reduction: The compound can be reduced to remove the methoxy groups, yielding a simpler pyridine derivative.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents such as methyl iodide, are commonly employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: De-methoxylated pyridine derivatives.

    Substitution: Halogenated or alkylated pyridine derivatives.

Scientific Research Applications

(3,4-dimethoxypyridin-2-yl)methanethiol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3,4-dimethoxypyridin-2-yl)methanethiol involves its interaction with specific molecular targets, such as enzymes or receptors. The methanethiol group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The methoxy groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3,4-dimethoxypyridine): Lacks the methanethiol group, making it less reactive in certain chemical reactions.

    (2-methoxypyridine): Contains only one methoxy group, resulting in different chemical properties and reactivity.

    (3,4-dimethoxybenzylthiol): Similar structure but with a benzene ring instead of a pyridine ring, leading to different biological and chemical properties.

Uniqueness

(3,4-dimethoxypyridin-2-yl)methanethiol is unique due to the combination of its methoxy and methanethiol groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

179116-74-6

Molecular Formula

C8H11NO2S

Molecular Weight

185.2

Purity

95

Origin of Product

United States

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